molecular formula C11H10N2S B3354739 [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile CAS No. 61021-35-0

[(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile

Cat. No.: B3354739
CAS No.: 61021-35-0
M. Wt: 202.28 g/mol
InChI Key: KFHKQNPSQKPULZ-UHFFFAOYSA-N
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Description

[(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. This compound features an indole ring system substituted with a sulfanyl group and an acetonitrile moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile typically involves the condensation of 1-methylindole-3-carboxaldehyde with thiophene-3-acetonitrile under base-catalyzed conditions . The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the C-2 and C-3 positions, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation with palladium on carbon.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or alkylated indole derivatives.

Scientific Research Applications

[(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The indole ring system is known to bind to multiple receptors with high affinity, influencing cellular pathways and biological processes.

Comparison with Similar Compounds

[(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile can be compared with other indole derivatives such as:

    1-Methylindole-3-carboxaldehyde: A precursor in the synthesis of this compound.

    Indole-3-acetonitrile: Another indole derivative with similar structural features but different functional groups.

    Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

2-(1-methylindol-3-yl)sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c1-13-8-11(14-7-6-12)9-4-2-3-5-10(9)13/h2-5,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHKQNPSQKPULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517831
Record name [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61021-35-0
Record name [(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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